ESR-Demonstrated Phenoxyl Radical Suppression
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (bisDBP) exhibits a complete absence of phenoxyl radical generation, as measured by ESR spectroscopy, in stark contrast to its less hindered, mono-phenolic analogs. This property is a direct consequence of the extreme steric hindrance provided by the four tert-butyl groups on the biphenyl framework [1].
| Evidence Dimension | Phenoxyl radical generation (ESR spectroscopy) |
|---|---|
| Target Compound Data | No radical detected at pH 9.0-12.5 |
| Comparator Or Baseline | 2,4,6-Tri-tert-butylphenol (TBP): radical detected at pH ≥ 9.0; 2,4-Di-tert-butylphenol (DBP): radical detected at pH ≥ 12.5 |
| Quantified Difference | Qualitative difference: 'did not' produce radicals vs. 'produced' |
| Conditions | Aqueous alkaline solution, pH range 9.0-12.5 |
Why This Matters
For applications where uncontrolled radical formation is detrimental (e.g., certain antioxidant mechanisms or biological assays), this compound offers a fundamentally different and inert profile compared to its monomeric tert-butylphenol counterparts.
- [1] Saito, M.; Atsumi, T.; Satoh, K.; Ishihara, M.; Iwakura, I.; Sakagami, H.; Yokoe, I.; Fujisawa, S. Radical Production and Cytotoxic Activity of tert-Butyl-Substituted Phenols. In Vitro & Molecular Toxicology 2001, 14 (1), 53-63. DOI: 10.1089/109793301316882540. View Source
